molecular formula C11H10ClFO B134645 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride CAS No. 151157-31-2

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride

Cat. No.: B134645
CAS No.: 151157-31-2
M. Wt: 212.65 g/mol
InChI Key: LEFUAAFYOBMZSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorophenylcyclobutanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Fluorophenylcyclobutanone+SOCl21-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride+SO2+HCl\text{2-Fluorophenylcyclobutanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Fluorophenylcyclobutanone+SOCl2​→1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to form 1-(2-fluorophenyl)cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 1-(2-fluorophenyl)cyclobutanecarboxylic acid in the presence of water or aqueous base.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Water or aqueous base

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    1-(2-Fluorophenyl)cyclobutanemethanol: Formed from reduction

    1-(2-Fluorophenyl)cyclobutanecarboxylic acid: Formed from hydrolysis

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties.

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)cyclobutane-1-carbonyl chloride
  • 1-(2-Bromophenyl)cyclobutane-1-carbonyl chloride
  • 1-(2-Methylphenyl)cyclobutane-1-carbonyl chloride

These compounds share a similar cyclobutane ring structure with different substituents on the phenyl group. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. For example, the fluorine atom in this compound can enhance its reactivity and stability compared to its chloro, bromo, or methyl counterparts.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFUAAFYOBMZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640626
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-31-2
Record name 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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